Structural Differentiation: Ortho-Isopropylphenoxy vs. Alternative Aryl Ether Aniline Substituents
The compound incorporates a 2-isopropylphenoxy substituent, establishing a structural fingerprint that differentiates it from related aryl ether anilines. In contrast to 4-(2-isopropylphenoxy)aniline (CAS not provided in corpus, but commercially available from Santa Cruz Biotechnology ), which lacks the 3-methyl group, the target compound presents an additional methyl substituent at the meta position. This substitution pattern alters both the electron density at the aniline nitrogen and the steric environment around the amino group, with the ortho-isopropyl group on the phenoxy ring further contributing steric bulk [1]. No quantitative data on differences in reactivity, binding affinity, or physical properties between these specific comparators were identified in the search corpus.
| Evidence Dimension | Molecular structure / substitution pattern |
|---|---|
| Target Compound Data | C₁₆H₁₉NO; 2-isopropylphenoxy at C4, methyl at C3 of aniline ring |
| Comparator Or Baseline | 4-(2-isopropylphenoxy)aniline: C₁₅H₁₇NO; lacks 3-methyl substituent |
| Quantified Difference | Target compound contains one additional methyl group; molecular weight difference = 14.03 g/mol |
| Conditions | Structural comparison based on molecular formula and IUPAC nomenclature |
Why This Matters
For procurement decisions in SAR-driven medicinal chemistry programs, the presence or absence of a single methyl group can dictate target engagement and selectivity, making exact structural identity non-negotiable.
- [1] PubChem. 4-(2-Isopropylphenoxy)-3-methylaniline. Canonical SMILES: CC1=C(C=CC(=C1)N)OC2=CC=CC=C2C(C)C. View Source
